molecular formula C5H5BrOS B1284175 2-Bromo-5-methoxythiophene CAS No. 57070-77-6

2-Bromo-5-methoxythiophene

Cat. No. B1284175
CAS RN: 57070-77-6
M. Wt: 193.06 g/mol
InChI Key: KQPQXZDIPWYWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Autopolymerization of 2-Bromo-3-Methoxythiophene

The autopolymerization of 2-bromo-3-methoxythiophene has been studied to understand the reaction products and estimate the polymer structure. The polymerization reaction mechanism was found to occur in multiple steps, with hydrogen bromide gas acting as both a catalyst and an acid, leading to the cleavage of the methoxy group and the formation of methyl bromide gas as a side reaction. This study provides valuable insights for designing monomers for new polymer materials through autopolymerization .

Spontaneous Combustion and Reaction Pathways

Quantum chemical calculations have been employed to investigate the reaction pathways and energetics of the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene. The study suggests that the spontaneous combustion of the liquid compound is due to the formation of large oligomers following the initial dimer or trimer formation. The calculated activation energies indicate that these reactions can occur at room temperature .

Bromination Kinetics

The kinetics of bromination of 2-methoxycarbonyl derivatives of thiophene, among other heterocycles, have been compared to those of benzene derivatives. The study found that the relative rates for bromination at the α-position of 2-methoxycarbonylthiophene are significant, providing insights into the reactivity of these compounds in electrophilic substitution reactions .

Synthesis and Photochromic Properties

New asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene have been synthesized, exhibiting photochromic and fluorescent properties in solution. The study highlights the impact of substituting the thiophene fragment on the photochromic properties of furan-2,5-dione derivatives .

Photolysis of Brominated Compounds

The photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene has been investigated, revealing the formation of various photoproducts and providing insights into the reaction mechanisms under UV irradiation. This study contributes to the understanding of the photodecomposition of brominated compounds .

Catalytic Oxidation

The liquid-phase catalytic oxidation of 2-methoxymethylthiophene has been explored, with the principal products identified as 2-formylthiophene and methylthiophene-2-carboxylate. The study provides information on the influence of reaction conditions on the product composition .

Regioselective Nucleophilic Substitution

The regioselective nucleophilic substitution of 5-bromo-2-methoxytropone with various nucleophiles has been examined, leading to the formation of 2-O- and 2-N-substituted troponoids. The study demonstrates the selectivity of the substitution reactions and the potential for synthesizing diverse troponoid derivatives .

Scientific Research Applications

Spontaneous Combustion and Reaction Pathways

A study by Okude et al. (2021) investigated the reaction pathways and energetics for the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene molecules, which are structurally related to 2-Bromo-5-methoxythiophene. Their research, using hybrid density functional theory (DFT) calculations, provided insights into the oligomerization reaction observed in the spontaneous combustion of pure liquid 2-bromo-3-methoxythiophene. This study is significant in understanding the spontaneous combustion mechanism of similar thiophene derivatives (Okude et al., 2021).

Autopolymerization and Material Design

Nishimura et al. (2020) analyzed the autopolymerization reaction of 2-bromo-3-methoxythiophene, revealing insights into the reaction mechanism and product analysis. Their work contributes to the design of monomers for autopolymerization and offers essential guidance for the application of thiophene derivatives in new polymer materials. The findings from this study are crucial for understanding the polymerization behavior of 2-Bromo-5-methoxythiophene and its potential applications in material science (Nishimura et al., 2020).

Electrochemical Synthesis and Device Applications

Research by Cihaner and Önal (2007) focused on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from a related monomer, 3-bromo-4-methoxythiophene. Their study explored the spectroelectrochemical properties and potential device applications of the synthesized polymer. This research is relevant to understanding the electrochemical behavior of similar thiophene derivatives and their use in electronic devices (Cihaner & Önal, 2007).

Molecular Geometry Studies

Blake et al. (1999) conducted a study on the intramolecular and intermolecular geometries of thiophenes with oxygen-containing substituents, including compounds structurally related to 2-Bromo-5-methoxythiophene. This research is significant for understanding the structural characteristics and potential interactions of thiophene derivatives in various applications (Blake et al., 1999).

Safety And Hazards

The safety information for 2-Bromo-5-methoxythiophene indicates that it should be handled with care to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation and to avoid ingestion and inhalation .

Future Directions

The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization study provide useful information for the design of monomers via autopolymerization .

properties

IUPAC Name

2-bromo-5-methoxythiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPQXZDIPWYWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576215
Record name 2-Bromo-5-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxythiophene

CAS RN

57070-77-6
Record name 2-Bromo-5-methoxythiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-methoxythiophene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-methoxythiophene
Reactant of Route 3
2-Bromo-5-methoxythiophene
Reactant of Route 4
Reactant of Route 4
2-Bromo-5-methoxythiophene
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-methoxythiophene
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-methoxythiophene

Citations

For This Compound
6
Citations
S Gronowitz, A Hallberg… - Journal of Heterocyclic …, 1980 - Wiley Online Library
… methanol, Baker, et al, (4), discovered a few years ago that only a low yield of 2-bromo-5-methoxythiophene was formed and that di-, tri- and tetrabromothiophenes readily underwent …
Number of citations: 21 onlinelibrary.wiley.com
R Rossi, A Carpita, M Ciofalo, V Lippolis - Tetrahedron, 1991 - Elsevier
… , was reacted with 0.49 equiv of NBS in CC1418*zg to give 2-bromo-5-methoxythiophene … A 0.58 M THF solution of the Grignard reagent prepared from 2-bromo-5-methoxythiophene …
Number of citations: 86 www.sciencedirect.com
B Lawson - 1978 - search.proquest.com
This thesis reports attempts to prepare the thiophene analogue of papaverine in which the dimethoxy isoquinoline system is replaced by a dimethoxy thienopyridine. In the first …
Number of citations: 3 search.proquest.com
AH Heindl, HA Wegner - Chemistry–A European Journal, 2020 - Wiley Online Library
A series of substituted azothiophenes was prepared and investigated toward their isomerization behavior. Compared to azobenzene (AB), the presented compounds showed red‐…
PW Ondachi, AH Castro, B Sherman… - ACS chemical …, 2017 - ACS Publications
… The methoxythiophene analogue 5d (Scheme 2), was synthesized by cross-coupling the boronic ester 13 (26) with 2-bromo-5-methoxythiophene (14) [prepared in quantitative yields …
Number of citations: 1 pubs.acs.org
I Platonova, A Branchi, M Lessi, G Ruggeri, F Bellina… - Dyes and …, 2014 - Elsevier
In the present work, we report the vapochromic behaviour of PMMA films doped with small amounts of 1a:Zn fluorophore, a Zn 2+ adduct of the bisthienylethynylbipyridine ligand. 1a:Zn …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.